molecular formula C3H7NO2 B3272388 D-Alanine-2-D1 CAS No. 56595-54-1

D-Alanine-2-D1

Cat. No.: B3272388
CAS No.: 56595-54-1
M. Wt: 90.1 g/mol
InChI Key: QNAYBMKLOCPYGJ-LIIDHCAMSA-N
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Description

Contextualization of Deuterated Amino Acids as Molecular Probes in Modern Research

Deuterated amino acids serve as invaluable tools across a wide spectrum of scientific inquiry, from pharmaceutical development to structural biology. mdpi.com Their applications are extensive, including the analysis of drug metabolism, the study of biosynthetic pathways, and the structural determination of biomolecules using techniques like Nuclear Magnetic Resonance (NMR) and neutron diffraction. mdpi.comresearchgate.net In pharmaceutical research, incorporating deuterium (B1214612) can alter a drug's metabolic profile, often slowing its breakdown due to the kinetic isotope effect, which can enhance its therapeutic properties. nih.govacs.org

In structural biology, selectively deuterated amino acids can be incorporated into proteins. mdpi.com This labeling strategy is particularly useful in NMR spectroscopy of large proteins, as it simplifies complex spectra, helping researchers to solve the three-dimensional structures and understand the dynamics of these essential macromolecules. researchgate.netbohrium.com

Fundamental Rationale for Isotopic Labeling in Mechanistic and Metabolic Studies

Isotopic labeling is a technique used to track the journey of an atom or molecule through a reaction or a metabolic pathway. nih.gov By replacing a common isotope (like ¹H) with a less abundant, heavier one (like ²H, or deuterium), researchers can follow the labeled molecule using analytical methods that are sensitive to mass, such as mass spectrometry (MS), or that can detect the unique nuclear properties of the isotope, like NMR spectroscopy. mdpi.comresearchgate.net

A key principle underlying the use of deuterium labeling in mechanistic studies is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, reactions that involve the cleavage of this bond proceed more slowly for the deuterated compound. acs.org By measuring the difference in reaction rates between the normal and the deuterated molecule, scientists can gain critical insights into the reaction mechanism, particularly in identifying the rate-determining step. acs.org This makes deuterium labeling a powerful tool for investigating the mechanisms of enzymes. nih.gov

Significance of D-Alanine-2-D1 as a Specialized Research Reagent

The significance of this compound lies in the specific placement of the deuterium atom at the C-2 or alpha-position. This position is the stereocenter of the amino acid and is directly involved in a vast number of crucial enzymatic reactions, including transamination and racemization. ebi.ac.ukresearchgate.net D-Alanine itself is a fundamental component of the peptidoglycan layer of bacterial cell walls, making the enzymes involved in its metabolism prime targets for antibiotic development. frontiersin.orgnih.gov

The synthesis of α-deuterated α-amino acids like this compound is a specialized field, with methods developed to achieve high levels of deuterium incorporation while controlling the stereochemistry at the alpha-carbon. researchgate.netrsc.org The availability of this specific isotopologue provides researchers with a high-precision tool to study reactions involving D-alanine.

The placement of deuterium at the C-2 position of D-alanine opens up specific and powerful research applications, primarily centered on elucidating enzyme mechanisms.

Probing Enzyme Mechanisms via Kinetic Isotope Effect (KIE): Many enzymes that act on D-alanine, such as D-amino acid oxidase and alanine (B10760859) racemase, function by abstracting the proton from the α-carbon. ebi.ac.uknih.gov By using this compound as a substrate, researchers can measure the KIE for these enzymes. A significant KIE (a much slower reaction rate) provides strong evidence that the cleavage of the C-H/C-D bond is a rate-limiting step in the catalytic cycle. For instance, studies on D-amino acid oxidase using deuterated D-alanine helped to establish that its mechanism involves the formation of a carbanion intermediate, rather than a concerted hydride transfer. nih.gov

Investigating Bacterial Cell Wall Biosynthesis: The bacterial cell wall is partially composed of peptides containing D-alanine, which are cross-linked to form a rigid peptidoglycan layer. frontiersin.org The synthesis of this layer involves several key enzymes. Alanine racemase converts L-alanine to D-alanine, and D-Ala-D-Ala ligase creates the D-alanyl-D-alanine dipeptide, a crucial building block. nih.govnih.gov Both enzymes act at the C-2 position. Using this compound allows for detailed kinetic analysis of these enzymes, which are critical targets for antibiotics like vancomycin. researchgate.net Understanding their precise mechanisms can aid in the design of new antibacterial agents.

Metabolic Flux and Pathway Analysis: In bacteria that can utilize D-alanine as a nutrient source, D-amino acid aminotransferases are key enzymes that convert D-alanine into pyruvate (B1213749). nih.gov This reaction also involves the removal of the alpha-proton. researchgate.net By introducing this compound into a bacterial culture, scientists can trace the fate of the deuterium label, quantifying the flux through different metabolic pathways and identifying the key enzymes involved in D-alanine catabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-deuteriopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-LIIDHCAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereospecific and Isotopic Synthesis Methodologies for D Alanine 2 D1

Principles of Deuterium (B1214612) Incorporation into Chiral Amino Acids for Research

The incorporation of deuterium into organic molecules, especially amino acids, is driven by its ability to act as a stable, non-radioactive tracer and to modulate molecular properties through the kinetic isotope effect mdpi.comacs.org. Deuterium-labeled amino acids find broad applications:

Biochemical and Metabolic Studies: Deuterium acts as a tracer to elucidate biosynthetic pathways, enzyme mechanisms, and metabolic fates of amino acids and peptides acs.orgdiagnosticsworldnews.com.

Drug Discovery and Development: Deuteration can improve the metabolic stability of drug candidates, leading to longer half-lives, reduced dosing frequency, and potentially fewer side effects due to a stronger C-D bond that resists enzymatic cleavage mdpi.comacs.orgnih.gov. This can also aid in optimizing absorption, distribution, metabolism, and excretion (ADME) properties .

Structural Biology (NMR Spectroscopy): Deuterated amino acids are essential for studying the structure and dynamics of proteins, particularly large or complex ones. By reducing the signal from protons, deuterium labeling can enhance spectral resolution and sensitivity in NMR experiments, allowing for detailed analysis of protein folding, interactions, and dynamics rsc.orgchemrxiv.org.

Chiral Switching: Deuterium can stabilize chiral centers that are prone to racemization or interconversion. This "deuterium-enabled chiral switching" allows for the isolation and study of specific enantiomers, which may have distinct pharmacological activities acs.org.

Crucially, for chiral amino acids like D-alanine, the deuterium must be incorporated with high regioselectivity at the C-2 position and stereoselectivity to yield the desired enantiomer (D-configuration in this case) acs.orgnih.gov. The alpha-carbon of an amino acid is a prochiral center in many synthetic precursors, and its transformation into a chiral center via deuteration requires precise control libretexts.org.

Chemical Synthetic Routes for Regiospecific Deuteration of D-Alanine at C-2

Chemical synthesis offers versatile pathways for introducing deuterium into specific positions of organic molecules. For D-Alanine-2-D1, the objective is to replace the hydrogen atom at the alpha-carbon with deuterium while preserving or establishing the D-configuration.

Precursor Selection and Reaction Pathway Design

The design of chemical synthetic routes for this compound typically involves selecting appropriate precursors and employing reactions that facilitate regioselective hydrogen-deuterium (H/D) exchange or deuterium incorporation at the C-2 position.

Direct H/D Exchange: Methods often involve activating the alpha-proton of an alanine (B10760859) derivative, making it susceptible to exchange with deuterium from a deuterated solvent or reagent. This can be achieved under basic or acidic conditions, or using metal catalysts mdpi.comacs.orgmdpi.com. For instance, base-catalyzed exchange can involve the formation of an enolate intermediate at the alpha-carbon, which then abstracts a deuteron (B1233211) from the deuterium source mdpi.com.

Precursors: Suitable precursors might include protected forms of D-alanine or its derivatives, or even prochiral molecules that can be stereoselectively deuterated and then converted to D-alanine. For example, N-protected D-alanine esters or amides might be used to shield the amino and carboxyl groups while allowing for alpha-deuteration.

Stereochemical Control: Achieving the D-configuration requires either starting with a D-alanine precursor and ensuring retention of stereochemistry during deuteration, or employing stereoselective reactions that preferentially form the D-enantiomer. Methods utilizing chiral auxiliaries, chiral catalysts, or "memory of chirality" principles can be employed acs.orgnih.govmdpi.com. For example, base-catalyzed H/D exchange in the presence of salicylaldehyde (B1680747) and a chiral base has been reported to yield deuterated D-alanine with inversion of stereochemistry from L-alanine mdpi.com.

Optimization of Deuterium Exchange and Yield for Research Scale

Optimizing chemical synthesis for research-scale production of this compound involves careful control of reaction parameters to maximize deuterium incorporation, yield, and enantiomeric purity.

Deuterium Source: Deuterium sources such as heavy water (D₂O), deuterated methanol (B129727) (MeOD), or deuterated acetic acid (AcOD) are commonly used acs.orgmdpi.com. The choice of deuterium source can influence regioselectivity.

Reaction Conditions: Key parameters include temperature, reaction time, solvent, and the nature and concentration of catalysts or bases. For instance, lower temperatures might be employed to enhance stereoselectivity and prevent scrambling nih.gov. The use of specific catalysts, such as palladium on carbon (Pd/C) with aluminum in D₂O, has been explored for H/D exchange mdpi.com.

Yield and Purity: Achieving high yields is crucial for cost-effectiveness. Deuterium incorporation levels are typically assessed using mass spectrometry or NMR. Enantiomeric excess (ee) is determined using chiral chromatography or chiral NMR shift reagents nih.gov. Optimization aims for >90% deuterium incorporation and high enantiomeric purity.

Research Scale Considerations: For research scale, methods that are operationally simple, avoid expensive reagents or complex purification steps, and are reproducible are preferred. Some methods aim for late-stage functionalization to introduce deuterium into complex molecules efficiently acs.org.

Enzymatic Synthesis Approaches for Enantiomerically Pure Deuterated D-Alanine

Enzymatic synthesis offers a powerful alternative for producing chiral, isotopically labeled compounds due to the inherent selectivity and mild reaction conditions offered by biocatalysts.

Biocatalytic Strategies for this compound Production

Enzymes can catalyze regioselective and stereoselective deuteration of amino acids or their precursors.

Enzyme Classes: Enzymes such as amino acid dehydrogenases, synthases, or hydrolases can be engineered or utilized for deuteration. For example, alpha-oxo-amine synthases (AONS) have demonstrated the ability to produce alpha-deuterated amino acids site- and stereoselectively using D₂O as the deuterium source nih.gov.

Stereoselective Reductive Amination: Some strategies involve combining enzymes that can perform reductive amination with deuterated cofactors (e.g., [4-²H]-NADH) to introduce both the amino group and the deuterium atom at the alpha-carbon stereoselectively rsc.orgchemrxiv.org. This approach can simultaneously create the chiral center and incorporate deuterium, starting from keto-acid precursors.

Hydrogen Isotope Exchange (HIE): Biocatalytic HIE methods can install deuterium at a pre-formed chiral center, often with high stereoretention or inversion depending on the enzyme and mechanism rsc.org.

Evaluation of Enzymatic Efficiency and Stereoselectivity

The effectiveness of enzymatic synthesis is evaluated based on several criteria:

Stereoselectivity: Enzymes are renowned for their high stereoselectivity. For this compound production, the goal is to achieve very high enantiomeric excess (ee), ideally >99%, ensuring the product is predominantly the D-enantiomer acs.orgnih.gov. The stereochemical outcome (retention or inversion) is dictated by the specific enzyme's catalytic mechanism.

Deuterium Incorporation: The extent of deuterium incorporation at the target position is quantified, typically aiming for near-complete substitution (>95-99%) for maximum KIE benefits acs.orgnih.gov.

Enzymatic routes often provide a more sustainable and selective pathway compared to complex chemical syntheses, particularly for producing enantiomerically pure deuterated amino acids like this compound for demanding research applications nih.govrsc.orgchemrxiv.org.

Analytical Verification of Isotopic Purity and Positional Deuteration

Ensuring the quality of this compound involves confirming two critical parameters: isotopic purity and positional deuteration.

Isotopic Purity: This refers to the proportion of molecules within a sample that contain the desired isotope (deuterium, D) at the specified position, relative to all molecules of the same compound. For this compound, high isotopic purity means that a very high percentage of alanine molecules have deuterium at the C2 position. Commercial suppliers typically specify isotopic purity, often exceeding 97 atom % D or >98% atom D, indicating the enrichment level of deuterium. cdnisotopes.comcdnisotopes.comcampro-webshop.eu

Positional Deuteration: This aspect of verification confirms that the deuterium atom is located precisely at the intended C2 position of the alanine molecule (CH₃CD(NH₂)COOH) and not at other potential sites, such as the methyl group (C3) or the amino group. Confirming the correct placement is crucial, as the biological or chemical behavior of the labeled molecule can be significantly influenced by the label's position.

The primary analytical techniques employed for these verification purposes are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which offer high sensitivity and specificity.

Spectroscopic Methods for Confirming Labeling Fidelity

Spectroscopic methods provide detailed molecular information that allows for the confirmation of isotopic enrichment and the precise location of deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the mass-to-charge ratio (m/z) of ionized molecules and their fragments, making it ideal for assessing isotopic composition.

Princ: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum displays the relative abundance of ions at different m/z values.

Application to this compound: Unlabeled alanine (C₃H₇NO₂) has a molecular weight of approximately 89.09 g/mol . This compound (C₃H₆DNO₂), with deuterium at the C2 position, has a molecular weight of approximately 90.10 g/mol . By analyzing the mass spectrum, researchers can identify the molecular ion peak corresponding to the deuterated species. The relative intensity of the peak at m/z 90.10 compared to the peak at m/z 89.09 directly indicates the isotopic enrichment at the C2 position. For a sample with 97 atom % D at C2, the spectrum would show a dominant peak at m/z 90.10, with a smaller peak at m/z 89.09 representing unlabeled alanine. High-resolution mass spectrometry can further confirm the elemental composition and distinguish between species with very similar masses.

Table 1: Expected Mass Spectrometry Data for this compound

m/zExpected Species (Formula)Relative Abundance (Illustrative for ~97 atom % D at C2)
89.08[C₃H₇NO₂]⁺~3%
90.10[C₃H₆DNO₂]⁺~97%
91.11[C₃H₅D₂NO₂]⁺Trace (if any further deuteration)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed structural information, including the presence and environment of specific nuclei like ¹H, ¹³C, and ²H.

Princ: NMR exploits the magnetic properties of atomic nuclei. The chemical shift, multiplicity (splitting pattern), and integration of signals provide unique fingerprints of molecular structure and isotopic labeling.

Application to this compound:

¹H NMR: In unlabeled D-Alanine, the proton attached to the alpha-carbon (C2) typically appears as a quartet around 4.30 ppm due to coupling with the three protons of the methyl group. In this compound, this proton is replaced by deuterium. Consequently, the ¹H NMR spectrum would show the absence of this characteristic quartet signal. The methyl group protons (CH₃) would remain, appearing as a doublet (coupled to the now-deuterated C2). The amino group protons (NH₂) typically appear as a broad singlet, their position being variable and dependent on solvent and concentration. The disappearance of the C2 proton signal is a direct and sensitive confirmation of successful deuteration at this specific position.

¹³C NMR: The carbon atom at the C2 position (the alpha-carbon) in this compound is directly bonded to deuterium. This C-D bond leads to a characteristic splitting of the ¹³C signal into a doublet due to spin-spin coupling. The chemical shift of this carbon may also be slightly influenced by the presence of deuterium. The methyl carbon (C3) and the carboxyl carbon (COOH) would typically appear as singlets, assuming no other labeling. This ¹³C NMR data, in conjunction with ¹H NMR, provides robust evidence for the positional specificity of the deuterium label.

²H NMR: A direct ²H NMR spectrum would reveal a signal corresponding to the deuterium atom at the C2 position, confirming its presence and chemical environment.

Table 2: Expected ¹H NMR Data for this compound

Proton TypeExpected Chemical Shift (ppm)Expected MultiplicityExpected Integration (relative)Notes for this compound
CH₃ (C3)~1.45Doublet (d)3HNormal signal
CH (C2)~4.30Quartet (q)1HAbsent
NH₂~1.40 (variable)Singlet (s)2HBroad, may exchange

Table 3: Expected ¹³C NMR Data for this compound

Carbon TypeExpected Chemical Shift (ppm)Expected MultiplicityNotes for this compound
CH₃ (C3)~17.5Singlet (s)Normal signal
CH (C2)~48.0Doublet (d)Split by deuterium
COOH~178.0Singlet (s)Normal signal

Infrared (IR) Spectroscopy

Infrared spectroscopy can provide complementary evidence for the presence of deuterium.

Princ: IR spectroscopy detects the vibrational modes of molecules, which are dependent on bond strength and atomic masses. The stretching frequencies of C-D bonds differ significantly from those of C-H bonds.

Application to this compound: The presence of a C-D stretching band, typically observed in the region of 2000-2200 cm⁻¹, would serve as an indicator of deuteration. This band would be absent in the IR spectrum of unlabeled alanine. While IR spectroscopy is less precise than NMR or MS for confirming positional specificity, it offers a rapid and accessible method to verify the incorporation of deuterium into the molecule.

Elucidation of Enzyme Catalytic Mechanisms Utilizing D Alanine 2 D1 and Kinetic Isotope Effects

Theoretical Foundations and Experimental Measurement of Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects are a cornerstone of mechanistic enzymology, providing direct evidence for the involvement of specific bonds in the rate-limiting steps of catalysis. They are broadly categorized into primary and secondary effects, depending on whether the isotopically substituted atom is directly involved in the bond cleavage or formation.

Primary and Secondary Isotope Effects in Deuterated Substrates

Secondary kinetic isotope effects (KIEs) arise when the isotopically substituted atom is not directly involved in bond cleavage but is located at a position that undergoes a change in hybridization or electronic environment in the transition state epfl.chnih.gov. These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), depending on whether the ground state or transition state is more affected by the isotopic substitution. For example, a change in hybridization from sp3 to sp2 at the C2 position of alanine (B10760859) during catalysis could lead to a secondary KIE aip.org.

Transition State Characterization through KIE Analysis

KIEs are powerful tools for characterizing the transition state of an enzymatic reaction rsc.orgnih.govresearchgate.net. By measuring KIEs under various conditions (e.g., different pH, presence of inhibitors, or varying substrate isotopes), researchers can infer the degree of bond breaking or formation at the transition state. A large primary KIE, for instance, suggests that the C-D bond is significantly weakened or broken in the transition state, implying that this step is rate-limiting acs.orgepfl.ch.

Furthermore, KIE studies can reveal whether multiple bond-breaking events occur simultaneously or sequentially. If primary and solvent KIEs are independent and their combined effect (a "double" KIE) is the product of the individual effects, it suggests a concerted transition state where multiple bond ruptures happen in a single step d-nb.infouni-konstanz.de. Conversely, if the effects are not multiplicative, it may indicate sequential steps or intermediate formation. The analysis of KIEs can also highlight the involvement of quantum tunneling, where particles can pass through energy barriers rather than over them, which is often associated with large KIEs, particularly for hydrogen transfer nih.govnih.govresearchgate.net.

Mechanistic Investigations of D-Amino Acid Oxidase (DAAO) with D-Alanine-2-D1

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant reduction of its bound flavin adenine (B156593) dinucleotide (FAD) cofactor rsc.orgrsc.org. The detailed mechanism of this reaction has been extensively studied using various biochemical and biophysical techniques, including KIE studies with isotopically labeled substrates like this compound.

Determination of pH-Dependent Kinetic Isotope Effects

Studies employing this compound have revealed significant pH dependencies in the kinetic parameters of DAAO d-nb.infouni-konstanz.de. The rate constant for the reduction of enzyme-bound FAD by D-alanine exhibits a complex pH profile, suggesting the involvement of titratable residues in the active site d-nb.infouni-konstanz.de. Apparent pKa values around 6 and 8 have been identified, influencing substrate binding and/or catalysis d-nb.infouni-konstanz.de.

Crucially, the primary substrate isotope effect (kH/kD) for the reduction rate with [2-D]D-alanine shows a marked decrease at higher pH values. Specifically, the primary KIE is reported to be approximately 9.1 ± 1.5 at low pH, dropping to 2.3 ± 0.3 at high pH d-nb.infouni-konstanz.de. This pH-dependent modulation of the primary KIE suggests that the rate-limiting step involving C-D bond cleavage is more sensitive to isotopic substitution when certain active site residues are in a specific protonation state, which is influenced by the external pH.

Assessment of Hydride Transfer Mechanisms in Flavoenzymes

A significant body of evidence supports a hydride transfer mechanism for the reductive half-reaction of DAAO, where the α-hydrogen atom of the substrate is transferred as a hydride (H-) to the N5 position of the FAD cofactor rsc.orgrsc.orgcore.ac.uknih.gov. The use of this compound has been instrumental in confirming this mechanism.

The observation of substantial primary KIEs when the C2-D bond is broken, coupled with solvent isotope effects (SIEs), strongly supports a concerted hydride transfer d-nb.infouni-konstanz.de. The independence of primary and solvent KIEs, where the "double" KIE is the product of the individual KIEs, is consistent with a transition state where the rupture of the C-D bond and the transfer of the hydride to FAD occur in a concerted fashion d-nb.infouni-konstanz.de. This contrasts with mechanisms involving a carbanion intermediate, which would require a distinct proton abstraction step by an active site base core.ac.uk. Structural data also indicates the absence of a suitable active site base for carbanion formation, further bolstering the hydride transfer model core.ac.ukvanderbilt.edu.

Role of Solvent Isotope Effects in DAAO Catalysis

Solvent Isotope Effects (SIEs), typically measured by comparing reaction rates in H2O versus D2O, provide information about the involvement of solvent molecules or labile protons in the rate-limiting step. For DAAO, SIEs have been investigated using both unlabeled and deuterated substrates d-nb.infouni-konstanz.deresearchgate.net.

A significant solvent deuterium (B1214612) isotope effect (kH2O/kD2O) of approximately 3.1 ± 1.1 is observed at pH 6 when D-alanine is used as a substrate d-nb.infouni-konstanz.de. This effect decreases to 1.2 ± 0.2 at pH 10, indicating a pH-dependent role for solvent protons/deuterons in the catalytic process d-nb.infouni-konstanz.de. When this compound is used, the SIE at pH 6.0 is reported as 2.9 ± 0.8 d-nb.infouni-konstanz.de. The finding that the primary KIE (with [2-D]D-alanine) and the SIE are independent of each other, as evidenced by their multiplicative relationship, further supports a concerted hydride transfer mechanism d-nb.infouni-konstanz.de. This suggests that the transfer of the C2-hydrogen (as a hydride) and the involvement of solvent in the transition state are not directly coupled in a manner that would alter their individual isotopic sensitivities.

Data Tables

The following tables summarize key kinetic isotope effect data obtained from studies involving this compound and D-Amino Acid Oxidase.

Table 1: Primary Kinetic Isotope Effects (KIEs) in DAAO Catalysis with [2-D]D-Alanine

ConditionKIE (kcat/Km or Vmax/Km)Reference(s)
Low pH9.1 ± 1.5 d-nb.info, uni-konstanz.de
High pH2.3 ± 0.3 d-nb.info, uni-konstanz.de
pH 6.0 (in D2O)8.4 ± 2.4 d-nb.info, uni-konstanz.de

Table 2: Solvent Isotope Effects (SIEs) in DAAO Catalysis

ConditionSIE (kH2O/kD2O)Reference(s)
pH 6 (with D-alanine)3.1 ± 1.1 d-nb.info, uni-konstanz.de
pH 10 (with D-alanine)1.2 ± 0.2 d-nb.info, uni-konstanz.de
pH 6.0 (with [2-D]D-alanine)2.9 ± 0.8 d-nb.info, uni-konstanz.de

Compound Table

this compound

D-Alanine

D-Amino Acid Oxidase (DAAO)

Flavin Adenine Dinucleotide (FAD)

Application of this compound in Probing Other D-Amino Acid Modifying Enzymes

Deuterium-labeled compounds, particularly those with deuterium substitution at metabolically active positions, serve as invaluable tools in enzymology. This compound, also known as D-alanine-d1 or (2R)-2-amino-2-deuteriopropanoic acid, is a specific isotopologue of D-alanine where the hydrogen atom at the alpha-carbon (C2) is replaced by deuterium. This labeling strategy is instrumental in elucidating the intricate catalytic mechanisms and reaction pathways of enzymes that modify D-amino acids, primarily through the measurement of kinetic isotope effects (KIEs). By comparing the reaction rates of the deuterated substrate (this compound) with its protium (B1232500) counterpart, researchers can gain insights into the transition states and rate-limiting steps of enzymatic reactions. This section focuses on the application of this compound in studying two significant classes of D-amino acid modifying enzymes: Alanine Racemase (Alr) and D-Amino Acid Transaminases (Dat).

Studies on Alanine Racemase (Alr) Catalytic Cycle

Alanine racemase (Alr, EC 5.1.1.1) is a crucial enzyme in bacterial cell wall biosynthesis, catalyzing the reversible interconversion of L-alanine and D-alanine, with D-alanine being an essential component of peptidoglycan cross-links wikipedia.org. This PLP-dependent enzyme employs a mechanism involving the abstraction of the α-proton from the alanine substrate, leading to a planar carbanionic intermediate stabilized by the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor rsc.orgebi.ac.uk.

The use of this compound in conjunction with kinetic studies has been pivotal in dissecting Alr's catalytic cycle. By measuring the kinetic isotope effects associated with the Cα-H bond cleavage, researchers can infer the involvement of this step in the rate-determining process and gain insight into the nature of the transition state. Studies have employed both substrate KIEs and "heavy enzyme" KIEs (using isotopically enriched enzymes) to probe the coupling between protein motions and proton transfer nih.gov.

Key Research Findings and Kinetic Isotope Effects:

Studies utilizing deuterated D-alanine have provided critical data regarding the mechanism of alanine racemization. Primary kinetic isotope effects (KIEs) for the abstraction of the α-hydrogen atom, which is central to the racemization process, have been quantified. These KIEs reflect the change in vibrational frequency upon isotopic substitution and are typically larger when the bond to the lighter isotope (hydrogen) is broken in the rate-limiting step scispace.comacs.org.

Primary KIEs: Measurements have revealed primary KIEs for the Cα-H bond cleavage in alanine racemase. For instance, the intrinsic primary kinetic isotope effects for proton abstraction are reported as 1.57 (± 0.05) in the D→L direction and 1.66 (± 0.09) in the L→D direction scispace.com. Further studies using this compound have shown primary substrate KIEs of 1.297 in H₂O and 1.176 in D₂O for the D→L conversion, and 1.877 in H₂O and 1.824 in D₂O for the L→D conversion at 25°C acs.org. These values indicate that the Cα-H bond cleavage is a significant, though not overwhelmingly rate-limiting, step in the catalytic cycle under certain conditions.

Secondary KIEs: Secondary kinetic isotope effects, which arise from changes in vibrational frequencies of bonds not directly broken in the rate-limiting step but adjacent to it, have also been observed during the formation of the external aldimine intermediate. These effects, for example, are around 1.13 for the forward external aldimine formation in both L→D and D→L directions scispace.com.

Mechanism Insights: The observed KIEs, particularly the breakdown of the rule of the geometric mean when heavy enzymes are used with deuterated substrates, suggest a coupling between protein vibrational motions and the proton transfer reaction coordinate. This implies that the enzyme's dynamic structure plays a role in facilitating the chemical transformation nih.gov. The data generally support a stepwise mechanism involving a carbanionic intermediate, rather than a concerted double proton transfer rsc.orgebi.ac.ukscispace.comacs.org.

Table 1: Kinetic Isotope Effects for Alanine Racemase (Alr) with Deuterated D-Alanine

EnzymeSubstrateKIE TypeReaction DirectionValue (kcat/KM)Reference
Alanine RacemaseThis compoundPrimaryD → L1.297 (in H₂O) acs.org
Alanine RacemaseThis compoundPrimaryD → L1.176 (in D₂O) acs.org
Alanine RacemaseThis compoundPrimaryL → D1.877 (in H₂O) acs.org
Alanine RacemaseThis compoundPrimaryL → D1.824 (in D₂O) acs.org
Alanine RacemaseThis compoundPrimaryD → L1.57 ± 0.05 scispace.com
Alanine RacemaseThis compoundPrimaryL → D1.66 ± 0.09 scispace.com
Alanine RacemaseThis compoundSecondaryL → D (Fwd)1.13 ± 0.05 scispace.com
Alanine RacemaseThis compoundSecondaryL → D (Rev)0.90 ± 0.03 scispace.com
Alanine RacemaseThis compoundEquilibriumL → D1.26 ± 0.07 scispace.com

Analysis of D-Amino Acid Transaminase (Dat) Reaction Pathways

D-Amino acid transaminases (Dat, EC 2.6.1.21) are PLP-dependent enzymes that catalyze the transfer of an amino group from a D-amino acid to an α-keto acid, producing a new D-amino acid and a keto acid wikipedia.orgmdpi.com. A representative reaction involves D-alanine and α-ketoglutarate, yielding pyruvate (B1213749) and D-glutamate wikipedia.orgmdpi.com. These enzymes play vital roles in various metabolic pathways, including the synthesis of D-amino acids found in antibiotics and bacterial cell walls wikipedia.orgmdpi.com.

While detailed kinetic isotope effect studies specifically using this compound on D-amino acid transaminases are less extensively documented in the provided search results compared to alanine racemase, the principles of using labeled substrates to probe reaction mechanisms are broadly applicable. Studies on related enzymes, such as D-amino acid oxidases (DAAO), which also utilize D-alanine and PLP, have employed deuterated D-alanine to investigate their catalytic pathways, often suggesting hydride transfer mechanisms d-nb.infonih.govresearchgate.netnih.govresearchgate.netuni-konstanz.deuni-konstanz.de. These studies provide a framework for understanding how isotopic labeling can illuminate the steps involved in amino acid modification.

Mechanistic Insights and Related KIE Studies:

The general transamination mechanism involves two half-reactions: the transfer of the amino group from the initial amino acid substrate to the PLP cofactor, forming pyridoxamine (B1203002) 5′-phosphate (PMP) and a keto acid, followed by the transfer of the amino group from PMP to an acceptor keto acid, regenerating PLP and forming a new amino acid mdpi.compnas.org.

Studies on D-amino acid oxidases (DAAO) using [2-D]D-alanine have yielded significant KIE data. For DAAO, primary substrate KIEs on the reduction rate with [2-D]D-alanine are substantial, reported as high as 9.1 (± 1.5) at low pH and 2.3 (± 0.3) at high pH d-nb.inforesearchgate.netnih.govresearchgate.netuni-konstanz.de. Solvent deuterium KIEs have also been measured, indicating the involvement of proton transfer steps d-nb.inforesearchgate.netnih.govresearchgate.netuni-konstanz.de. These KIEs for DAAO support a mechanism involving concerted hydride transfer from the α-carbon of D-alanine to the enzyme-bound FAD cofactor d-nb.inforesearchgate.netnih.govresearchgate.netuni-konstanz.de. While DAAO and DAT have distinct catalytic activities (oxidation vs. transamination), the use of deuterated D-alanine in both enzyme classes highlights the utility of isotopic labeling in understanding the stereospecific cleavage or transfer of the α-hydrogen.

Research into D-amino acid transaminases themselves often focuses on identifying catalytic residues, cofactor interactions, and substrate binding modes mdpi.compnas.org. The benchmark reaction of D-alanine with α-ketoglutarate is well-established mdpi.com. While direct KIE data for DAT using this compound is less prominent in the available literature, the fundamental transamination steps, involving Schiff base formation and proton transfers, are amenable to investigation using isotopic labeling. Future studies could leverage this compound to probe the stereospecificity and rate-limiting steps in the amino group transfer process catalyzed by DAT.

EnzymeSubstrateKIE TypeReaction ConditionValueReference
D-Amino Acid Oxidase (R. gracilis)[2-D]D-AlaninePrimaryLow pH9.1 ± 1.5 d-nb.inforesearchgate.netnih.govresearchgate.netuni-konstanz.de
D-Amino Acid Oxidase (R. gracilis)[2-D]D-AlaninePrimaryHigh pH2.3 ± 0.3 d-nb.inforesearchgate.netnih.govresearchgate.netuni-konstanz.de
D-Amino Acid Oxidase (R. gracilis)[2-D]D-AlanineSolventpH 63.1 ± 1.1 d-nb.inforesearchgate.netnih.govresearchgate.netuni-konstanz.de
D-Amino Acid Oxidase (R. gracilis)[2-D]D-AlanineSolventpH 101.2 ± 0.2 d-nb.inforesearchgate.netnih.govresearchgate.netuni-konstanz.de
D-Amino Acid Oxidase (R. gracilis)[2-D]D-AlaninePrimarypH 6.0 (in D₂O)8.4 ± 2.4 d-nb.inforesearchgate.netnih.govresearchgate.netuni-konstanz.de
D-Amino Acid Oxidase (R. gracilis)[2-D]D-AlanineIntrinsic Deuterium(D-alanine)5.7 nih.gov

Compound List:

this compound

D-Alanine

L-Alanine

Pyridoxal Phosphate (PLP)

Pyruvate

D-Glutamate

2-Oxoglutarate

L-Glutamate

D-amino acid oxidase (DAAO)

Alanine Racemase (Alr)

D-Amino Acid Transaminase (Dat)

Investigating Metabolic Pathways and Flux Dynamics Using D Alanine 2 D1 As a Tracer

D-Alanine-2-D1 in the Elucidation of Bacterial Cell Wall Biosynthesis Pathways

Mechanistic Insights into D-Alanine-D-Alanine Ligase (Ddl) Activity

Substrate Recognition and Catalytic Mechanism of Ddl

Ddl belongs to the ATP-grasp superfamily of enzymes, characterized by a conserved ATP-grasp fold that facilitates ATP-dependent ligation reactions nih.govresearchgate.netnih.govexpasy.orgresearchgate.net. The enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide through a two-step mechanism involving ATP hydrolysis. Initially, Ddl activates the first molecule of D-alanine by transferring a phosphate (B84403) group from ATP to its carboxylate oxygen, forming a D-alanyl acylphosphate intermediate and releasing ADP nih.govexpasy.orgnih.govebi.ac.uk. Subsequently, the amino group of a second D-alanine molecule nucleophilically attacks the activated acylphosphate intermediate, leading to the formation of the D-alanyl-D-alanine dipeptide and the release of inorganic phosphate nih.govexpasy.orgnih.govebi.ac.uk. Ddl exhibits distinct substrate recognition, with studies indicating that the first D-alanine binding site possesses a higher affinity for its substrate compared to the second nih.govpnas.org.

Table 1: Simplified Catalytic Mechanism of D-Alanine-D-Alanine Ligase (Ddl)

StepReactionIntermediates/Products
1D-alanine + ATPD-alanyl acylphosphate + ADP
2D-alanyl acylphosphate + D-alanineD-alanyl-D-alanine dipeptide + Inorganic phosphate

This represents a simplified two-half-reaction mechanism nih.govnih.govebi.ac.uk.

Conformational Dynamics of Ddl during the Catalytic Cycle

The catalytic cycle of Ddl is accompanied by significant conformational changes, primarily involving flexible loop regions that modulate the active site nih.govnih.gov. In its apo (unligated) state, these loops, including the P-loop and the Ω-loop, are typically in an open conformation. Upon substrate and ATP binding, these loops undergo a transition, closing around the active site to create a more enclosed environment conducive to catalysis nih.govnih.gov. The Ω-loop, in particular, becomes ordered and covers the substrate-binding pocket in the product complex, facilitating the efficient formation of the dipeptide nih.gov. These dynamic structural rearrangements are crucial for precise substrate positioning and the progression of the catalytic mechanism nih.govpnas.orgnih.govresearchgate.netresearchgate.net.

Activation by Monovalent Cations in ATP-Grasp Enzymes

Ddl, as an ATP-grasp enzyme, exhibits activation by monovalent cations (MVCs), with potassium (K⁺) and rubidium (Rb⁺) being particularly effective activators researchgate.netnih.govslu.edu. For instance, Thermus thermophilus Ddl (TtDdl) shows approximately a 20-fold increase in catalytic efficiency in the presence of these cations, classifying it as a Type II MVC-activated enzyme researchgate.netnih.gov. This activation is dependent on the ionic radius, with lithium (Li⁺) and sodium (Na⁺) ions providing minimal to no activation researchgate.netnih.gov. The MVCs are understood to bind adjacent to the active site, potentially by altering the charge distribution within the active site, thereby enhancing catalytic activity without being strictly essential for the reaction to proceed researchgate.netnih.gov. This mechanism of cation-mediated allosteric activation is a conserved feature within the broader ATP-grasp superfamily researchgate.netnih.gov.

Table 2: Ddl Activation by Monovalent Cations (TtDdl Example)

Monovalent CationRelative Efficiency IncreaseNotes
K⁺~20-foldMaximal activation
Rb⁺~20-foldMaximal activation
Li⁺Little to no activationStrict dependence on ionic radius observed
Na⁺Little to no activationStrict dependence on ionic radius observed

Data based on Thermus thermophilus Ddl (TtDdl) researchgate.netnih.gov.

Integration of D-Alanine into Peptidoglycan Precursors

D-alanine is an indispensable building block for bacterial peptidoglycan, a polymer that provides structural integrity to the cell wall. The D-alanyl-D-alanine dipeptide, synthesized by Ddl, is subsequently incorporated into the peptidoglycan precursor, such as Lipid II, by the MurF ligase elifesciences.orgasm.orgnih.govfrontiersin.orgebi.ac.ukacs.org. This dipeptide forms the terminal moiety of the peptide side chain and plays a critical role in the cross-linking reactions that stabilize the peptidoglycan network nih.govfrontiersin.org. The use of labeled D-alanine precursors, like this compound, allows researchers to trace the rate and efficiency of this incorporation, providing insights into cell wall synthesis and its regulation. Furthermore, alterations in the terminal dipeptide, such as the substitution of D-alanine with D-lactate (forming D-Ala-D-Lac), can lead to resistance against antibiotics like vancomycin, highlighting the importance of understanding D-alanine's integration pathways asm.orgnih.govfrontiersin.orgebi.ac.uk.

Decoration of Teichoic Acids and Lipoteichoic Acids with D-Alanine

In Gram-positive bacteria, teichoic acids (TAs) and lipoteichoic acids (LTAs) are essential cell envelope polymers that contribute to cell wall structure, adhesion, and virulence capes.gov.brresearchgate.netnih.govasm.org. These polymers are frequently modified with D-alanine esters, a process known as D-alanylation, which is mediated by the Dlt operon (DltA-D) capes.gov.brresearchgate.netnih.govasm.orgnih.gov. D-alanylation neutralizes the negative charge of the phosphate-rich polymer backbone, influencing interactions with the environment and conferring resistance to cationic antimicrobial peptides capes.gov.brresearchgate.netasm.org. The Dlt pathway involves the transfer of D-alanine from the cytoplasm onto carrier proteins, facilitating its subsequent esterification onto TAs and LTAs researchgate.netnih.govnih.gov. Tracing the incorporation of D-alanine into these polymers using labeled precursors can reveal insights into cell envelope homeostasis and adaptation mechanisms.

This compound in Tracing Carbon and Nitrogen Fluxes in Cellular Metabolism

This compound is a powerful tool for quantitative metabolic analysis, enabling the tracking of carbon and nitrogen flux through cellular pathways smolecule.commedchemexpress.comnih.govresearchgate.netwellcomeopenresearch.orgcore.ac.uk. As D-alanine is a unique component of bacterial peptidoglycan and is not typically found in mammalian tissues, its labeled form offers a specific marker for bacterial metabolic processes nih.gov. By supplying this compound to cultures, researchers can monitor its uptake, its incorporation into macromolecular structures like peptidoglycans, and its transformation through various metabolic networks nih.govnih.gov. This stable isotope labeling allows for the precise quantification of metabolic rates and the identification of flux patterns, which are essential for understanding how cells manage their internal resources and respond to external conditions.

Assessment of Metabolic Adaptations and Shifts in Response to Environmental Cues

The application of this compound in metabolic tracing experiments provides a direct method for assessing how cellular metabolism adapts to changing environmental conditions. By tracking the fate of the labeled D-alanine, researchers can observe shifts in carbon and nitrogen flux allocation in response to variations in nutrient availability, temperature, pH, or the presence of inhibitory compounds researchgate.netwellcomeopenresearch.orgpnas.orgbiorxiv.orgnih.gov. For instance, studies can reveal how cells re-route metabolic pathways to maintain cell wall integrity under stress or how they utilize D-alanine as a carbon or nitrogen source when other nutrients are limited researchgate.netwellcomeopenresearch.orgpnas.orgnih.gov.

Furthermore, D-alanine itself can serve as a marker for bacterial nitrogen content within complex environments, such as the gastrointestinal tract, aiding in the quantification of bacterial biomass and nitrogen cycling agriculturejournals.cz. The D-alanine to nitrogen (DAL/N) ratio can vary depending on the bacterial species and its physiological state, providing a measure of bacterial contribution to the host's nitrogen metabolism agriculturejournals.cz.

Table 3: D-Alanine to Nitrogen (DAL/N) Ratios in Intestinal Bacteria

Bacterial PreparationDAL/N Ratio (mg/g)Notes
Rumen bacteria (cow)40.11 ± 1.95Not significantly different from ileal bacteria of pigs.
Ileal bacteria (pig)41.72 ± 3.19Independent of diet, tended to be affected by animal.
Duodenal bacteria (cow)38.09 ± 2.09Significantly lower than ileal bacteria of pigs (P < 0.001). DAL/N ratio in cow duodenal bacteria depended on diet and sampling site.

Data from intestinal bacteria of cows and pigs agriculturejournals.cz.

Compound List:

this compound

D-Alanine

D-alanyl-D-alanine

D-alanyl-D-lactate

D-lactate

D-cycloserine (DCS)

Lipoteichoic Acid (LTA)

Teichoic Acid (TA)

Adenosine Diphosphate (ADP)

Adenosine Triphosphate (ATP)

Inorganic Phosphate (Pi)

Structural and Dynamic Studies of Biomolecules Utilizing D Alanine 2 D1 Labeling

Applications of Methyl-Specific Isotopic Labeling in Nuclear Magnetic Resonance (NMR) Spectroscopy

Methyl groups are exceptional probes for NMR studies due to their favorable relaxation properties, high sensitivity stemming from three equivalent protons, and their prevalence in protein cores and at interaction interfaces. By selectively incorporating protonated, ¹³C-labeled methyl groups into a perdeuterated protein background, researchers can dramatically simplify complex NMR spectra and extend the molecular weight limit for solution NMR studies to nearly one megadalton. nih.gov This selective protonation is most established for isoleucine, leucine (B10760876), and valine (ILV) residues, but the inclusion of alanine (B10760859) provides a significant advantage. isotope.comeurisotop.com Alanine's methyl group is close to the protein backbone, making it a sensitive reporter of local structure and dynamics. nih.gov

Strategies for Incorporating Deuterated and Methyl-Protonated Alanine

The successful incorporation of an alanine isotopologue, such as L-alanine-3-¹³C,2-²H, into a target protein expressed in E. coli requires a carefully designed protocol to ensure high labeling efficiency while preventing isotopic scrambling. A common strategy involves growing bacteria in a minimal medium based on D₂O and a deuterated carbon source (e.g., ²H,¹²C-glucose) to achieve a high level of background deuteration. researchgate.net The labeled alanine precursor is then added to the growth medium.

A primary challenge is the potential for the isotopic label to be metabolized by the host cell and incorporated into other amino acids, leading to undesired signals and complicating spectral analysis. nih.govnih.gov To overcome this, advanced protocols recommend the co-addition of specific deuterated metabolic precursors that suppress these scrambling pathways. For instance, supplementing the medium with deuterated α-ketoisovalerate-d₇, succinate-d₄, and L-isoleucine-d₁₀ alongside the labeled L-alanine has been shown to reduce non-specific background labeling to less than 1%. nih.govresearchgate.net This ensures that the ¹³CH₃ group is incorporated almost exclusively at alanine positions.

Table 1: Precursors for Alanine-Specific Isotopic Labeling This table outlines the components used in a typical labeling protocol to achieve specific incorporation of methyl-protonated alanine in a deuterated protein.

Component Purpose Typical Concentration Result
M9/D₂O Medium Provides a deuterated environment - Perdeuteration of the protein
²H,¹²C-Glucose Deuterated carbon source 2 g/L Background deuteration
L-alanine-3-¹³C,2-²H Labeled amino acid precursor 50 mg/L - 800 mg/L Provides the ¹³CH₃-¹²CD moiety
α-ketoisovalerate-d₇ Scrambling suppression Varies Prevents label transfer to Val/Leu
Succinate-d₄ Scrambling suppression Varies Blocks entry into the TCA cycle

Characterization of High-Molecular-Weight Proteins and Macromolecular Assemblies

The combination of selective alanine methyl labeling with perdeuteration is particularly vital for studying large proteins and protein complexes. nih.gov In high-molecular-weight systems (>100 kDa), the slow molecular tumbling leads to rapid signal decay (transverse relaxation), causing severe line broadening that renders traditional NMR experiments ineffective.

Methyl-specific labeling, including that of alanine, circumvents this issue. The isolated ¹H-¹³C spin pairs of the methyl groups have highly favorable relaxation properties. This effect is further enhanced by methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, which reduce line widths and significantly boost spectral sensitivity and resolution. nih.govrsc.org This synergy between advanced labeling schemes and sophisticated NMR experiments has enabled the acquisition of high-quality correlation spectra for alanine methyl groups in proteins as large as the 670 kDa 20S proteasome core and the 306 kDa fragment of the AAA-ATPase p97. nih.gov The ability to obtain sharp, well-resolved signals from dozens of alanine residues distributed throughout a large protein provides invaluable, site-specific information for structural and functional characterization. researchgate.net

Probing Protein Structure, Folding, and Dynamics through Deuterium (B1214612) Labeling

Deuterium labeling at the Cα position of alanine (as in D-Alanine-2-D1) provides a unique window into protein structure, folding, and dynamics. The methyl group of alanine is located proximal to the polypeptide backbone, meaning its chemical environment and motion are sensitive reporters of local secondary structure and conformational changes. nih.gov By observing the NMR signals from these labeled methyl groups, researchers can map the structure and monitor the dynamic behavior of proteins at an atomic level.

For example, four-dimensional (4D) methyl-detected NMR experiments have been developed to obtain nearly complete assignments of alanine methyl groups even in very large proteins like the 723-residue enzyme Malate Synthase G. researchgate.net With these assignments in hand, researchers can use Nuclear Overhauser Effect (NOE) data to establish distance restraints, providing crucial information for structure determination. Furthermore, NMR relaxation experiments performed on these labeled methyl groups can quantify motions on timescales ranging from picoseconds to seconds, revealing the flexibility of the protein backbone and identifying regions that undergo conformational exchange during biological function.

Analysis of Ligand Binding Interactions and Allosteric Modulation

Identifying how proteins interact with small molecules (ligands) is fundamental to understanding their biological function and to drug discovery. Alanine methyl groups, when isotopically labeled, serve as excellent probes for monitoring these interactions. nih.gov They are often located at protein-protein interfaces and within hydrophobic cores, regions that frequently undergo changes upon ligand binding.

When a ligand binds to a protein, it can cause subtle to significant changes in the protein's structure and dynamics. These changes alter the local chemical environment of nearby alanine methyl groups, resulting in detectable chemical shift perturbations (CSPs) in the ¹H-¹³C correlation spectrum. By monitoring the CSPs of assigned alanine residues, researchers can map the ligand binding site and identify residues affected by the binding event.

This technique is also powerful for studying allostery, a process where ligand binding at one site affects the protein's function at a distant site. nih.gov The propagation of the allosteric signal through the protein structure can be tracked by observing the cascade of CSPs from the binding site to other regions of the protein. Alanine methyl probes, distributed throughout the protein structure, provide a more complete picture of these allosteric communication networks than can be achieved with ILV labeling alone.

Stereospecific Assignment of Methyl Groups for Conformational Analysis

For amino acids with two methyl groups, such as valine and leucine, the two methyls are prochiral—they are chemically equivalent but occupy distinct positions in three-dimensional space. Distinguishing between these pro-R and pro-S methyl groups, known as stereospecific assignment, is essential for high-resolution structural analysis, as it doubles the precision of distance restraints derived from NOE data.

While this compound itself does not have prochiral methyls, its inclusion in labeling schemes is part of a broader strategy that facilitates the conformational analysis of other residues. researchgate.net The development of biosynthetic methods using specific precursors allows for the stereospecific labeling of leucine and valine methyl groups. capes.gov.br For example, using precursors like ethyl 2-hydroxy 2-¹³C-methyl 3-oxobutanoate can result in ¹³CH₃ labeling of only the pro-S methyl group in both leucine and valine. researchgate.net The simplified spectra that result from stereospecific labeling, combined with the additional structural probes provided by labeled alanines, greatly enhance the ability to perform detailed conformational analysis and define the precise three-dimensional structure of large proteins and complexes. researchgate.netcapes.gov.br

Advanced Analytical Methodologies for Characterizing D Alanine 2 D1 in Research Samples

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Metabolites

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information on molecules in solution. For deuterium-labeled metabolites like D-Alanine-2-D1, NMR is uniquely suited to probe the specific site of deuteration and its effects on the molecular environment. The introduction of a deuterium (B1214612) atom (²H or D) in place of a proton (¹H) induces noticeable changes in the NMR spectrum, such as the disappearance of a ¹H signal and small shifts in the resonances of nearby nuclei, known as isotope shifts. nih.gov

One-Dimensional (1D) and Two-Dimensional (2D) Heteronuclear NMR Techniques

The structural confirmation of this compound relies heavily on both 1D and 2D NMR experiments. emerypharma.comnih.gov

1D ¹H NMR: In a standard 1D proton NMR spectrum of this compound, the most direct evidence of successful labeling is the significant reduction or complete disappearance of the signal corresponding to the proton at the C2 position (the α-proton). The remaining signals, such as the methyl protons at C3, can be integrated against a known standard for quantification.

1D ²H NMR: Direct detection of the deuterium nucleus provides unambiguous proof of labeling. A ²H NMR experiment on this compound would show a resonance at the chemical shift corresponding to the C2 position, confirming the site of isotopic incorporation. This technique is highly specific as the natural abundance of deuterium is very low (approx. 0.015%), meaning background signals are minimal. huji.ac.il

2D Heteronuclear NMR: Two-dimensional techniques are employed to resolve spectral overlap and confirm molecular connectivity.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C. In an HSQC spectrum of this compound, the cross-peak corresponding to the C2-H2 bond would be absent, providing definitive evidence of deuteration at that specific carbon.

Heteronuclear 2D J-Resolved Spectroscopy: This technique separates chemical shifts along one axis and coupling constants along the second axis. univ-lille1.frnorthwestern.edulibretexts.org It is particularly useful for simplifying complex multiplets in 1D spectra and accurately measuring heteronuclear coupling constants (e.g., ¹³C-¹H), which can be subtly affected by isotopic substitution in adjacent positions. univ-lille1.frresearchgate.net

Quantitative NMR for Metabolite Concentration Determination

Quantitative NMR (qNMR) is an accurate and precise method for determining the concentration of an analyte without the need for an identical standard for calibration. ox.ac.uk The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk

For the absolute quantification of this compound, a certified internal standard of known concentration is added to the sample. The concentration of this compound can then be calculated using the following equation:

Cₓ = Cᵢₛ * (Iₓ / Iᵢₛ) * (Nᵢₛ / Nₓ) * (MWₓ / MWᵢₛ)

Where:

C: Concentration

I: Integral value of the signal

N: Number of protons generating the signal

MW: Molecular Weight

x: Analyte (this compound)

is: Internal Standard

To ensure accuracy in qNMR, several experimental parameters must be carefully optimized. ox.ac.ukresearchgate.net

Interactive Table: Key Parameters for Accurate Quantitative NMR (qNMR) Analysis

ParameterRecommended SettingRationale
Relaxation Delay (d1) At least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest.Ensures complete relaxation of all nuclei between scans, preventing signal saturation and ensuring integrals are directly proportional to concentration. researchgate.net
Pulse Angle A small flip angle (e.g., 30°) combined with a sufficient d1, or a 90° pulse with a very long d1.A 90° pulse provides the maximum signal per scan but requires a longer relaxation delay. A smaller pulse angle allows for shorter delays.
Number of Scans (ns) Sufficient to achieve a high signal-to-noise ratio (S/N > 150:1 recommended for high precision).A higher S/N ratio reduces the error in signal integration.
Digital Resolution Adequate data points to define the peak shape properly (e.g., at least 10-20 points across a peak).Ensures accurate integration and measurement of peak frequencies.
Baseline Correction Application of a robust algorithm to ensure a flat baseline across the integrated regions.Prevents integration errors from baseline distortions.

J-Coupling Enhanced Spectroscopy for Isotopic Enrichment Assessment

J-coupling, or scalar coupling, is the interaction between nuclear spins transmitted through chemical bonds, resulting in the splitting of NMR signals. organicchemistrydata.orgwikipedia.orgorgchemboulder.com The magnitude of this interaction, the coupling constant (J), is sensitive to the number of bonds, geometry, and the types of nuclei involved. pharmatutor.org Substitution of a proton with a deuteron (B1233211) significantly alters these coupling interactions.

While "J-Coupling Enhanced Spectroscopy" is not a single, named experiment, the principle involves using J-coupling-focused NMR experiments to assess isotopic labeling. Heteronuclear J-resolved spectroscopy is a prime example of a technique used for this purpose. univ-lille1.frnorthwestern.edu

In the context of this compound:

¹H-¹H Coupling: The three-bond coupling (³J) between the α-proton (H2) and the methyl protons (H3) is readily observable in unlabeled alanine (B10760859), splitting the H2 signal into a quartet and the H3 signal into a doublet. Upon deuteration at the C2 position, this ³J(H2,H3) coupling is replaced by a much smaller ³J(D2,H3) coupling. The gyromagnetic ratio of deuterium is about 6.5 times smaller than that of the proton, leading to a corresponding reduction in the coupling constant (J_HD ≈ 0.15 * J_HH). huji.ac.il This change manifests as a collapse of the methyl group's doublet into a singlet in the ¹H spectrum, or a very finely split multiplet, confirming deuteration.

¹H-¹³C Coupling: One-bond coupling between C2 and H2 (¹J_CH) is large (typically 125-160 Hz). huji.ac.il After deuteration, this is replaced by ¹J_CD, which is approximately 6.5 times smaller (~20-25 Hz). huji.ac.il This change can be precisely measured using techniques like gated decoupling or 2D J-resolved spectroscopy.

Isotope Shifts: The presence of deuterium at C2 also causes small upfield shifts in the resonance frequencies of the adjacent C3 and C1 carbons (a two-bond isotope effect, ²ΔC(D)). nih.govresearchgate.net High-resolution 1D or 2D NMR can detect these shifts, providing further evidence of isotopic enrichment.

By using J-resolved sequences to accurately measure the reduction in coupling constants and observing the collapse of multiplets in the 1D ¹H spectrum, researchers can confirm the position and assess the degree of isotopic enrichment in this compound samples.

Mass Spectrometry (MS) Techniques for Isotopic Abundance and Distribution

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, making it an exceptionally sensitive tool for analyzing isotopically labeled molecules. The incorporation of deuterium in this compound results in a predictable mass shift that MS can easily detect.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Tracing

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Amino acids like D-alanine are polar and not inherently volatile, thus requiring chemical derivatization prior to GC analysis to increase their volatility. sigmaaldrich.comthermofisher.com This technique is frequently used in metabolic tracing studies involving deuterium-labeled alanines. nih.gov

A critical step in the GC-MS analysis of this compound is the choice of derivatization agent. A recent study compared two common reagents for the analysis of alanine and its deuterated isotopologues: N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) and N,N-dimethylformamide dimethyl acetal (methyl-8). nih.govacs.org The study found that while both reagents were viable, the TBDMS derivatives produced by MtBSTFA offered superior performance. nih.govacs.org

Interactive Table: Comparison of Derivatization Reagents for GC-MS Analysis of Deuterated Alanine

FeatureMethyl-8 DerivativeMtBSTFA Derivative
Linear Regression Fit (R²) LowerHigher
Sensitivity LowerHigher
Reproducibility LowerGreater
Column Impact Caused severe column damageNo significant column damage reported
Conclusion Suitable, but with significant drawbacksPreferred choice for reliable and sensitive analysis nih.govacs.org

In a typical GC-MS experiment, the derivatized this compound will elute from the GC column and be ionized in the MS source. The resulting mass spectrum will show a molecular ion peak (or a characteristic fragment ion) that is one mass unit higher than the corresponding unlabeled D-alanine derivative, confirming the incorporation of a single deuterium atom.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Chiral Amino Acid Analysis

LC-MS is a highly versatile technique that separates compounds in the liquid phase before mass analysis. It is particularly well-suited for analyzing non-volatile and thermally labile molecules like amino acids without the need for derivatization, although derivatization is often used to improve chromatographic separation and sensitivity. A key application of LC-MS in this context is chiral analysis—the separation of enantiomers (D- and L-forms) of alanine. osti.gov

Because enantiomers have identical physical properties, including mass, they cannot be distinguished by a mass spectrometer alone. Therefore, separation must be achieved chromatographically before detection. Two primary strategies are used:

Chiral Stationary Phases (CSPs): This "direct" method uses an LC column packed with a chiral material that interacts differently with D- and L-enantiomers, causing them to elute at different times. jamstec.go.jp Crown-ether based CSPs, for example, have proven effective for the baseline separation of D- and L-alanine. chromatographyonline.com

Chiral Derivatization: This "indirect" method involves reacting the amino acid mixture with an enantiomerically pure chiral derivatizing reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). nih.govnih.gov This reaction converts the D/L enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral reversed-phase column (e.g., a C18 column). nih.gov

Once separated by the LC system, the distinct peaks for the derivatized D- and L-alanine enter the mass spectrometer for detection and quantification. For this compound, the peak corresponding to the D-enantiomer would be monitored at an m/z value that is one unit higher than that of the unlabeled L-alanine derivative, allowing for simultaneous chiral and isotopic analysis.

Chromatographic Separation Methods for Deuterated and Non-Deuterated Analogs

The separation of deuterated compounds from their non-deuterated analogs presents a significant analytical challenge due to their identical chemical properties and minor differences in physical properties. In the context of this compound, chromatographic techniques, particularly when coupled with mass spectrometry, are the primary methods for achieving effective separation and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of alanine and its deuterated forms. nih.gov Effective separation via GC-MS often requires chemical derivatization to increase the volatility and thermal stability of the amino acids. A comparative study on derivatization reagents for the analysis of alanine and deuterium-labeled alanines found that N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) was preferable to N,N-dimethylformamide dimethyl acetal (methyl-8). The MtBSTFA derivative demonstrated a better linear regression fit, superior sensitivity, and greater reproducibility. nih.gov In contrast, the methyl-8 derivative was found to cause significant damage to the chromatography column. nih.gov

Liquid chromatography–tandem mass spectrometry (LC–MS/MS) offers an alternative approach, particularly for analyzing amino acids from complex biological samples like proteins. nih.gov One advanced method involves hydrolyzing proteins in deuterium chloride (DCl). During this process, any amino acid that undergoes racemization will have its alpha-carbon hydrogen exchanged for deuterium, resulting in a mass increase of +1 Dalton. nih.gov This mass shift allows for the differentiation and quantification of the endogenously present D-amino acid from the non-deuterated L-amino acid, effectively accounting for artifacts introduced during sample preparation. nih.gov

The choice of chromatographic column and conditions is critical for separating isotopic molecules. researchgate.netjamstec.go.jp For enantiomeric separation, which is often a concurrent challenge, methods include using a chiral stationary phase, such as a Chirasil-Val column, or derivatizing the enantiomers with an optically active reagent to form diastereomers that can be separated on a non-chiral column. jamstec.go.jp While these methods are designed for D/L separation, the principles of achieving high-resolution separation are applicable to the more subtle challenge of separating deuterated and non-deuterated isotopologues. Innovations in stationary phases, such as cavitand-impregnated ionic liquids, have also shown promise for the GC separation of a range of isotopic compounds. researchgate.net

Table 1: Comparison of Derivatization Reagents for GC-MS Analysis of Alanine and its Deuterated Analogs
Derivatization ReagentAbbreviationKey FindingsReference
N-methyl-N-tert-butyldimethylsilyltrifluoroacetamideMtBSTFAExhibited better linear regression fit, higher sensitivity, and greater reproducibility. Considered the preferred choice. nih.gov
N,N-dimethylformamide dimethyl acetalMethyl-8Suitable for analysis but showed lower sensitivity and reproducibility compared to MtBSTFA. Caused severe column damage. nih.gov

Development of this compound Based Biosensors for Research Applications

While biosensors designed specifically for this compound are a developing area, the extensive research into biosensors for non-deuterated D-alanine provides a robust foundation for their future development. These biosensors predominantly utilize the enzyme D-amino acid oxidase (DAAO), which stereoselectively catalyzes the oxidation of D-amino acids. acs.orgnih.gov The reaction typically generates hydrogen peroxide (H2O2), an α-keto acid, and ammonia, and the detection of one of these products, most commonly H2O2, forms the basis of the sensor's signal. nih.govresearchgate.net

Electrochemical biosensors are the most common type developed for D-alanine detection. nih.gov These sensors often involve immobilizing DAAO onto a transducer surface, such as a screen-printed electrode modified with nanomaterials to enhance performance. nih.govresearchgate.net For instance, an ultrasensitive electrochemiluminescent (ECL) biosensor was developed using D-amino acid oxidase to generate H2O2, which acts as a co-reactant for luminol. rsc.org The ECL signal was amplified by a composite of reduced graphene oxide-hemin-cysteine and gold-platinum nanowires, achieving a very low detection limit of 3.3 × 10⁻¹⁰ M for D-alanine. rsc.org Other designs have used functionalized multi-walled carbon nanotubes to improve electron transfer and protect the DAAO enzyme, resulting in a biosensor with a linear range for D-alanine from 1.0 × 10⁻⁸ to 1.0 × 10⁻³ M. researchgate.net

A primary challenge in this field is achieving selectivity, as DAAO can bind to a range of D-amino acids. acs.orgnih.gov To address this, research has focused on engineering the DAAO enzyme itself. By introducing point mutations, scientists aim to alter the enzyme's substrate affinity, thereby enhancing its selectivity for a specific target like D-alanine over other D-amino acids such as D-serine. acs.org

The principles and components used in these D-alanine biosensors are directly applicable to the detection of this compound. A key research question would be to determine the kinetic isotope effect—specifically, whether the substitution of hydrogen with deuterium at the C2 position affects the rate and efficiency of the DAAO-catalyzed reaction. This would influence the sensitivity and calibration of a biosensor tailored for this compound. The established methods of enzyme immobilization and signal transduction would, however, remain fundamentally the same.

Table 2: Performance Characteristics of Various D-Alanine Biosensors
Biosensor Type / ComponentsDetection PrincipleLinear Range (M)Limit of Detection (LOD)Reference
DAAO with PTCA-MWCNTsAmperometric1.0 × 10⁻⁸ to 1.0 × 10⁻³3.3 × 10⁻⁹ M researchgate.net
DAAO with rGO-H-Cys and Au-PtNWsElectrochemiluminescent (ECL)1.0 × 10⁻⁹ to 5.0 × 10⁻³3.3 × 10⁻¹⁰ M rsc.org
DAAO (from Rhodotorula gracilis) on graphite electrodeAmperometric (Flow Injection)2.0 × 10⁻⁴ to 3.0 × 10⁻³1.5 × 10⁻⁴ M nih.gov
DAAO (from porcine kidney) on Au-NF and MWCNTsAmperometric2.5 × 10⁻⁷ to 4.5 × 10⁻⁶2.0 × 10⁻⁸ M nih.gov

Future Directions and Emerging Research Avenues for D Alanine 2 D1

Development of Novel Mechanistic Probes for Uncharacterized Biological Reactions

D-Alanine is a crucial component of the peptidoglycan layer in bacterial cell walls, and its metabolism is a key target for antimicrobial agents. nih.gov The enzymes involved in D-alanine synthesis and incorporation, such as alanine (B10760859) racemase and D-alanine—D-alanine ligase, are well-characterized. However, the broader roles of D-amino acids in biological systems are still being uncovered. D-Alanine-2-D1 can serve as a powerful mechanistic probe to investigate uncharacterized or poorly understood enzymatic reactions involving D-alanine.

The primary deuterium (B1214612) kinetic isotope effect (KIE) associated with the cleavage of the C2-D bond can significantly alter reaction rates compared to the non-deuterated D-alanine. By comparing the kinetics of a reaction with this compound and its unlabeled counterpart, researchers can determine whether the cleavage of the C-H bond at the second position is a rate-determining step. This approach has been used to study the mechanisms of enzymes like L-amino acid oxidases and could be applied to newly discovered enzymes that are predicted to metabolize D-alanine. nih.gov

Table 1: Potential Applications of this compound as a Mechanistic Probe

Investigated Process Potential Enzyme Target Expected Outcome with this compound
Novel D-amino acid catabolism Putative D-amino acid dehydrogenases or oxidases A significant kinetic isotope effect would suggest a mechanism involving C-H bond cleavage at the C2 position in the rate-limiting step.
Uncharacterized transamination reactions Novel D-amino acid aminotransferases A smaller or absent KIE might indicate that other steps, such as substrate binding or product release, are rate-limiting.

Integration of Deuterium Isotope Tracing with Advanced Imaging Modalities for In Vitro and Ex Vivo Research

Deuterium metabolic imaging (DMI) is an emerging magnetic resonance imaging (MRI) technique that allows for the non-invasive tracking of metabolic pathways in real-time. nih.gov The low natural abundance of deuterium and its favorable magnetic resonance properties make it an excellent tracer for metabolic studies. This compound can be used as a substrate in DMI experiments to visualize the spatial and temporal distribution of D-alanine metabolism in various biological systems.

In the context of bacterial research, this compound could be used to monitor peptidoglycan synthesis and remodeling in bacterial cultures, biofilms, or even in ex vivo tissue models of infection. nih.govnih.gov Advanced imaging techniques such as mass spectrometry imaging (MSI) could also be combined with this compound tracing to provide high-resolution spatial information on the incorporation of D-alanine into specific macromolecules within tissues and cells.

Table 2: Advanced Imaging Modalities for this compound Tracing

Imaging Modality Application in this compound Research Information Gained
Deuterium Metabolic Imaging (DMI) In vitro and ex vivo tracking of D-alanine uptake and metabolism in bacterial cultures and infected tissues. Spatiotemporal dynamics of D-alanine utilization, providing insights into metabolic hotspots.
Mass Spectrometry Imaging (MSI) High-resolution mapping of this compound incorporation into peptidoglycan and other biomolecules within tissue sections. Precise localization of metabolic activity at the cellular and subcellular level.

Computational Chemistry and Molecular Dynamics Simulations of Deuterium Isotope Effects

Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, are invaluable for understanding enzymatic reactions at the atomic level. ambermd.orggitlab.ionih.gov These simulations can be used to model the effects of isotopic substitution on enzyme kinetics and dynamics. By incorporating this compound into these models, researchers can predict the kinetic isotope effects for various proposed reaction mechanisms and compare them with experimental data.

Molecular dynamics simulations can also provide insights into how the presence of deuterium at the C2 position of D-alanine affects its interactions with the active site of an enzyme. nih.gov This can include subtle changes in hydrogen bonding, van der Waals interactions, and the conformational dynamics of the enzyme-substrate complex. Such computational studies can guide the design of new experiments and the development of novel enzyme inhibitors that target D-alanine metabolizing enzymes.

Table 3: Computational Approaches for Studying this compound

Computational Method Research Focus Predicted Outcomes
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling the transition state of enzymatic reactions involving this compound. Prediction of primary and secondary kinetic isotope effects to elucidate reaction mechanisms.
Molecular Dynamics (MD) Simulations Simulating the behavior of this compound within the active site of enzymes like alanine racemase or D-alanine—D-alanine ligase. Understanding changes in substrate binding, conformational dynamics, and solvent interactions due to isotopic substitution.

Exploration of this compound in Synthetic Biology and Metabolic Engineering Research

Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. frontiersin.orgnih.govresearchgate.net this compound presents unique opportunities in these fields. For instance, engineered metabolic pathways could be designed to produce this compound from deuterated precursors, providing a biological source for this valuable labeled compound.

Furthermore, the introduction of this compound into engineered microorganisms could be used to modulate the properties of their cell walls. The altered bond strength of the C-D bond could potentially affect the cross-linking of peptidoglycan, leading to changes in cell wall rigidity and permeability. This could have applications in creating microbial chassis with enhanced robustness for industrial fermentations or other biotechnological applications. Additionally, pathways could be engineered to utilize this compound for the synthesis of novel, deuterated biomolecules with unique properties.

Table 4: Applications of this compound in Synthetic Biology and Metabolic Engineering

Research Area Specific Application Potential Impact
Metabolic Engineering Development of microbial strains for the biosynthesis of this compound from deuterated feedstocks. Sustainable and cost-effective production of isotopically labeled D-alanine.
Synthetic Biology Incorporation of this compound into the peptidoglycan of engineered bacteria to alter cell wall properties. Creation of robust microbial strains with enhanced tolerance to environmental stressors.

Q & A

Q. What are the optimal synthetic routes for producing high-purity D-Alanine-2-D1?

Methodological Answer: this compound is synthesized via deuterium incorporation at the second carbon of the alanine backbone. Key steps include:

  • Deuterated precursor selection : Use deuterium oxide (D₂O) in exchange reactions or deuterated reagents (e.g., NaBD₄) for selective labeling .
  • Enzymatic vs. chemical synthesis : Enzymatic routes (e.g., using D-amino acid transaminases) ensure stereochemical fidelity, while chemical methods (e.g., reductive amination of pyruvate-d1) offer higher yields but require chiral resolution .
  • Purification : Reverse-phase HPLC or ion-exchange chromatography is critical to isolate >98% isotopic purity. Validate via NMR (¹H/²H coupling analysis) and mass spectrometry .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Isotopic Purity (%)Key Reagents/Conditions
Enzymatic transamination65–7599.5D₂O, PLP cofactor, 30°C, pH 8.5
Reductive amination85–9097.8Pyruvate-d1, NH₃, NaBH₃CN

Q. How can researchers validate the isotopic labeling efficiency of this compound?

Methodological Answer:

  • Nuclear magnetic resonance (NMR) : Analyze ¹H and ²H signals at the C2 position. Absence of a ¹H peak at 3.8 ppm (C2 proton) confirms deuterium incorporation .
  • Mass spectrometry : ESI-MS or MALDI-TOF detects mass shifts (+1 Da for single deuterium). Quantify isotopic distribution using software (e.g., Xcalibur) .
  • Infrared spectroscopy : Compare C-D stretching vibrations (~2100 cm⁻¹) to unlabeled samples .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

  • Storage : Store at –20°C under argon to prevent proton exchange with ambient moisture .
  • pH-dependent degradation : Avoid solutions with pH < 5 or > 9, as acidic/basic conditions accelerate deuterium loss via keto-enol tautomerism .
  • In situ monitoring : Use real-time NMR or conduct stability assays at experimental temperatures (e.g., 37°C for biological studies) .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions when using this compound in enzyme kinetics studies?

Methodological Answer: Contradictions in kinetic parameters (e.g., Kₘ, Vₘₐₓ) may arise from:

  • Isotope effects : Deuterium alters reaction rates (e.g., kinetic isotope effects in D-Ala racemase assays). Correct using Swain-Schaad relationships or computational modeling .
  • Impurity interference : Trace protonated alanine in this compound can skew results. Pre-treat samples with deuterated buffer exchanges .
  • Instrument calibration : Validate spectrometer sensitivity with deuterated standards (e.g., DMSO-d6) to avoid signal overlap .

Q. What experimental designs optimize the use of this compound in bacterial cell wall biosynthesis studies?

Methodological Answer:

  • Pulse-chase labeling : Introduce this compound into bacterial cultures during logarithmic growth, then track incorporation into peptidoglycan via LC-MS .
  • Competitive inhibition assays : Compare growth rates of E. coli strains (wild-type vs. alr⁻ mutants) in media with deuterated vs. non-deuterated alanine .
  • Cryo-EM imaging : Visualize deuterium-labeled peptidoglycan layers using heavy water correlative microscopy .

Q. Table 2: Key Parameters for Cell Wall Studies

ParameterOptimal RangeAnalytical Tool
Labeling duration2–4 generationsTime-resolved LC-MS
Deuterium retention>95%TOF-SIMS imaging
Minimal inhibitory concentration (MIC)0.5–2 mMBroth microdilution assay

Q. How should researchers address discrepancies in deuterium retention across in vitro vs. in vivo studies?

Methodological Answer: Discrepancies often stem from:

  • Cellular metabolism : Enzymes like alanine dehydrogenases may strip deuterium. Use metabolic inhibitors (e.g., sodium azide) to suppress unwanted activity .
  • Compartmental pH differences : Cytosolic pH (~7.5) vs. lysosomal pH (~4.5) affects deuterium stability. Monitor using pH-sensitive fluorescent probes (e.g., BCECF-AM) .
  • Data normalization : Express results as deuterium/proton ratios rather than absolute concentrations to account for biological variability .

Q. What advanced statistical methods are recommended for analyzing dose-response data involving this compound?

Methodological Answer:

  • Non-linear regression : Fit dose-response curves using Hill or log-logistic models (e.g., GraphPad Prism) to estimate EC₅₀ and cooperativity .
  • Bootstrapping : Assess confidence intervals for small datasets (n < 30) to avoid Type I/II errors .
  • Multivariate analysis : Apply PCA or PLS-DA to disentangle isotope effects from confounding variables (e.g., temperature, pH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.